molecular formula C7H16ClNO B1407887 2-Isopropyl-3-pyrrolidinol hydrochloride CAS No. 1955520-23-6

2-Isopropyl-3-pyrrolidinol hydrochloride

Cat. No. B1407887
CAS RN: 1955520-23-6
M. Wt: 165.66 g/mol
InChI Key: WSIYMBOUQXCIBQ-UHFFFAOYSA-N
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Description

2-Isopropyl-3-pyrrolidinol hydrochloride is a chemical compound that is related to the pyrrolidine class of compounds . Pyrrolidines are five-membered nitrogen-containing rings . The compound is a derivative of 3-pyrrolidinol , which is a colorless liquid that is miscible with water and most common organic solvents .


Synthesis Analysis

The synthesis of 3-pyrrolidinol derivatives, such as 2-Isopropyl-3-pyrrolidinol hydrochloride, can be achieved through various methods. One method involves the hydroxylation of 1-benzoylpyrrolidine by Aspergillus sp. strain S60, followed by stereoselective esterification by Amano PS-IM lipase . This process results in optically-active 3-pyrrolidinol and its derivatives .


Molecular Structure Analysis

The molecular structure of 2-Isopropyl-3-pyrrolidinol hydrochloride is characterized by a five-membered pyrrolidine ring, which is a common feature in pyrrolidine alkaloids . The isopropyl group is attached to the second carbon atom in the ring, and the hydrochloride group is attached to the third carbon atom, which also carries a hydroxyl group .

Safety and Hazards

The safety data sheet for ®-3-Pyrrolidinol hydrochloride, a related compound, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-propan-2-ylpyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-5(2)7-6(9)3-4-8-7;/h5-9H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIYMBOUQXCIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-3-pyrrolidinol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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